molecular formula C14H21NO2 B6634831 N-(4-hydroxypentyl)-3,4-dimethylbenzamide

N-(4-hydroxypentyl)-3,4-dimethylbenzamide

Cat. No. B6634831
M. Wt: 235.32 g/mol
InChI Key: UFJOKAGQLXUUEF-UHFFFAOYSA-N
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Description

N-(4-hydroxypentyl)-3,4-dimethylbenzamide, also known as HDPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. HDPB belongs to the class of compounds called benzamides, which are known for their diverse biological activities. In

Scientific Research Applications

N-(4-hydroxypentyl)-3,4-dimethylbenzamide has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(4-hydroxypentyl)-3,4-dimethylbenzamide has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. In agriculture, N-(4-hydroxypentyl)-3,4-dimethylbenzamide has been studied for its ability to enhance plant growth and increase crop yield.

Mechanism of Action

The mechanism of action of N-(4-hydroxypentyl)-3,4-dimethylbenzamide is not fully understood, but it is believed to be mediated through the activation of the peroxisome proliferator-activated receptor gamma (PPARγ) pathway. PPARγ is a nuclear receptor that plays a key role in regulating gene expression, lipid metabolism, and inflammation. Activation of PPARγ by N-(4-hydroxypentyl)-3,4-dimethylbenzamide leads to the upregulation of genes involved in anti-inflammatory and neuroprotective pathways, as well as the downregulation of genes involved in tumor growth.
Biochemical and Physiological Effects
Studies have shown that N-(4-hydroxypentyl)-3,4-dimethylbenzamide has a range of biochemical and physiological effects, including the inhibition of inflammatory cytokines, the induction of apoptosis in cancer cells, and the protection of neurons from oxidative stress. N-(4-hydroxypentyl)-3,4-dimethylbenzamide has also been shown to increase the expression of neurotrophic factors, which are involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-hydroxypentyl)-3,4-dimethylbenzamide in lab experiments is its relatively low toxicity compared to other benzamide compounds. However, N-(4-hydroxypentyl)-3,4-dimethylbenzamide is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, the mechanism of action of N-(4-hydroxypentyl)-3,4-dimethylbenzamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several potential future directions for research on N-(4-hydroxypentyl)-3,4-dimethylbenzamide. One area of interest is exploring its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is studying its effects on the gut microbiome, which has been shown to play a key role in overall health and disease. Additionally, further research is needed to fully understand the mechanism of action of N-(4-hydroxypentyl)-3,4-dimethylbenzamide and its potential applications in various fields.

Synthesis Methods

The synthesis of N-(4-hydroxypentyl)-3,4-dimethylbenzamide involves the reaction of 3,4-dimethylbenzoic acid with 1-pentanol in the presence of a catalyst, such as sulfuric acid. The reaction mixture is then heated under reflux, and the resulting product is purified by recrystallization. The purity of the final product can be confirmed by using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

properties

IUPAC Name

N-(4-hydroxypentyl)-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO2/c1-10-6-7-13(9-11(10)2)14(17)15-8-4-5-12(3)16/h6-7,9,12,16H,4-5,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJOKAGQLXUUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCCC(C)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-hydroxypentyl)-3,4-dimethylbenzamide

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